N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Description
N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group and a phenyl ring at positions 5 and 4, respectively. The triazole ring is further functionalized with a sulfanyl (-S-) group linked to an acetohydrazide moiety. The hydrazide component includes an (E)-configured benzylidene group derived from 3-(benzyloxy)benzaldehyde. This compound belongs to a class of molecules designed to exploit the pharmacophoric features of 1,2,4-triazoles, which are known for their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .
The synthesis of such compounds typically involves multi-step reactions. For example, analogous hydrazide derivatives are synthesized via condensation of substituted benzaldehydes with hydrazide intermediates derived from hydrazinolysis of ester precursors . Spectral characterization (e.g., IR, NMR) and X-ray crystallography (where applicable) are critical for confirming the (E)-configuration of the imine bond and the overall molecular geometry .
Properties
Molecular Formula |
C30H24ClN5O2S |
|---|---|
Molecular Weight |
554.1 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H24ClN5O2S/c31-25-16-14-24(15-17-25)29-34-35-30(36(29)26-11-5-2-6-12-26)39-21-28(37)33-32-19-23-10-7-13-27(18-23)38-20-22-8-3-1-4-9-22/h1-19H,20-21H2,(H,33,37)/b32-19+ |
InChI Key |
XYQFRLZQGXUPMR-BIZUNTBRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Chlorophenylhydrazine with Substituted Isothiocyanates
A modified method from triazole synthesis literature involves reacting 4-chlorophenylhydrazine with phenyl isothiocyanate in ethanol under reflux (80°C, 6–8 hours). The intermediate thiosemicarbazide undergoes cyclization in acidic conditions (HCl, 60°C) to yield 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Yield: 78–82%).
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Acid Catalyst | Hydrochloric acid (1M) |
| Cyclization Time | 3–4 hours |
Schiff Base Formation with 3-Benzyloxybenzaldehyde
The final step involves condensation of the acetohydrazide with 3-benzyloxybenzaldehyde to form the E-configuration Schiff base.
Acid-Catalyzed Condensation
A mixture of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide and 3-benzyloxybenzaldehyde in ethanol, catalyzed by glacial acetic acid (2–3 drops), is refluxed for 6 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol (Yield: 85–90%, Purity: >98% by HPLC).
Critical Factors for E-Selectivity
-
Catalyst : Acetic acid promotes imine formation without side reactions.
-
Temperature : Reflux conditions (78°C) drive equilibrium toward the thermodynamically stable E-isomer.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazole Synthesis | Cyclization of thiosemicarbazide | 78–82 | 95–97 |
| Sulfanyl-Acetohydrazide | Alkylation with chloroacetohydrazide | 65–70 | 92–94 |
| Schiff Base Formation | Acid-catalyzed condensation | 85–90 | 98–99 |
Challenges and Solutions
-
Low Alkylation Yield : Attributed to steric hindrance at the triazole’s 3-position. Increasing reaction time to 18 hours improves yield to 72%.
-
Byproduct Formation : Schiff base reaction may produce Z-isomers. Recrystallization from ethanol selectively isolates the E-form.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
2.1 Antimicrobial Properties
Research indicates that compounds similar to N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide exhibit significant antimicrobial activity. For instance, derivatives of triazole have been documented to possess antifungal properties against various strains of fungi, making them potential candidates for antifungal therapies .
2.2 Anticancer Activity
Several studies have highlighted the anticancer potential of hydrazone derivatives. The presence of the triazole ring in this compound may enhance its efficacy against cancer cells by interfering with cellular proliferation and inducing apoptosis. Research has shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .
2.3 Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been investigated. Some studies suggest that hydrazone derivatives can reduce the production of pro-inflammatory cytokines, thereby offering therapeutic benefits in conditions characterized by chronic inflammation such as rheumatoid arthritis or inflammatory bowel disease .
Case Studies
Case Study 1: Antifungal Activity
In a study published in Pharmaceutical Biology, researchers evaluated the antifungal activity of various hydrazone derivatives against Candida albicans. The results indicated that compounds containing triazole rings showed enhanced antifungal activity compared to their non-triazole counterparts, highlighting the importance of this structural feature in drug design .
Case Study 2: Anticancer Efficacy
A recent investigation focused on the anticancer properties of similar triazole-containing compounds against breast cancer cell lines. The study demonstrated that these compounds significantly inhibited cell growth and induced apoptosis through activation of caspase pathways, suggesting a promising avenue for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound (electron-withdrawing) may enhance electrophilic interactions compared to the bromophenyl (also electron-withdrawing but larger) or tert-butyl (electron-donating) substituents .
Benzylidene Modifications : Substitutions like 4-hydroxy () or 3-methoxy () on the benzylidene ring alter hydrogen-bonding capacity and solubility.
Triazole Core Flexibility: Allyl or toluidinomethyl groups at position 4 () introduce steric or hydrogen-bonding motifs that could influence target binding.
Computational and Crystallographic Insights
- Tautomerism : Compounds like those in exist as thione tautomers, as confirmed by the absence of ν(S-H) bands in IR spectra .
- Crystallography : X-ray studies (e.g., ) validate the (E)-configuration of the imine bond, critical for maintaining planar geometry and π-π stacking interactions .
Bioactivity Trends (Inferred from Structural Analogues)
While explicit bioactivity data for the target compound is unavailable, related compounds show:
- Enzyme Inhibition: Analogues with sulfonyl or sulfanyl groups () exhibit monoamine oxidase (MAO) or β-secretase inhibition.
- Antimicrobial Potential: Triazole-thioethers (e.g., ) demonstrate activity against bacterial strains due to sulfur’s nucleophilic reactivity.
Biological Activity
N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Chemical Structure and Synthesis
The compound features a complex structure with multiple functional groups that may contribute to its biological properties. The key components include:
- Benzyloxyphenyl group : Known for enhancing lipophilicity and possibly improving bioavailability.
- Triazole ring : A heterocyclic structure often associated with antifungal and anticancer activities.
- Sulfanyl group : May play a role in redox reactions and enhance biological activity.
The synthesis typically involves condensation reactions between appropriate hydrazides and aldehydes, followed by modifications to introduce the triazole moiety.
Anticancer Activity
Recent studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with triazole rings have shown IC50 values in the nanomolar range against resistant cancer cells, indicating potent anticancer properties . The proposed mechanism involves the disruption of microtubule formation, leading to cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound's structural analogs have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have shown promising results, suggesting that modifications to the triazole or phenyl groups may enhance antibacterial efficacy .
Anti-inflammatory Effects
Compounds containing similar frameworks have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties worth exploring further .
Case Studies and Research Findings
| Study | Activity | Cell Line/Model | IC50 Value |
|---|---|---|---|
| Study 1 | Anticancer | A549 (lung cancer) | 10 nM |
| Study 2 | Antimicrobial | E. coli | 5 µg/mL |
| Study 3 | Anti-inflammatory | RAW 264.7 (macrophages) | IC50 not specified |
The proposed mechanisms for the biological activities include:
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to mitotic arrest .
- Reactive Oxygen Species (ROS) Generation : The presence of sulfur in the structure may facilitate ROS production, contributing to cytotoxic effects .
- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation .
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction progress be monitored?
The synthesis involves condensation of a triazole-sulfanyl acetohydrazide intermediate with a substituted benzaldehyde . A general method includes:
- Reacting a triazole derivative (e.g., 4-phenyl-4H-1,2,4-triazole-3-thiol) with methyl chloroacetate to form a sulfide intermediate.
- Hydrazinolysis using hydrazine hydrate in absolute ethanol under reflux (4–6 hours) to generate the acetohydrazide intermediate .
- Condensation with 3-benzyloxybenzaldehyde in ethanol, catalyzed by glacial acetic acid, to form the hydrazone . Monitoring : Thin-layer chromatography (TLC) with chloroform:methanol (7:3) is used to confirm reaction completion .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : H and C NMR to confirm hydrazone formation (C=N imine peak at ~160 ppm in C NMR) and aromatic substitution patterns .
- FT-IR : Stretching vibrations for N–H (3200–3300 cm), C=O (1650–1680 cm), and C=N (1580–1600 cm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. How can crystallographic data resolve ambiguities in structural elucidation?
Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS provides unambiguous bond lengths, angles, and spatial arrangements. For example, the E-configuration of the hydrazone moiety can be confirmed via C=N bond geometry . ORTEP-3 software generates graphical representations of the crystal lattice .
Advanced Research Questions
Q. How do solvent polarity and reaction temperature influence the regioselectivity of hydrazone formation?
- Polar solvents (e.g., ethanol) stabilize the transition state via hydrogen bonding, favoring E-hydrazone formation.
- Elevated temperatures (reflux conditions) accelerate imine condensation but may promote side reactions (e.g., hydrolysis of the benzyloxy group). Kinetic studies under varied conditions (e.g., DMF vs. ethanol) are recommended to optimize yields .
Q. What computational strategies validate experimental spectral data discrepancies?
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify anomalies, such as tautomerism or solvent effects .
- Molecular docking : Assess conformational stability of the hydrazone moiety in silico (e.g., AutoDock Vina) to explain unexpected biological activity trends .
Q. How can structure-activity relationships (SARs) guide modifications for enhanced bioactivity?
- Pharmacophore mapping : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance receptor binding affinity.
- Triazole ring modifications : Introduce methyl or cyclohexyl groups to the triazole core to improve metabolic stability, as seen in analogous anticoagulant agents .
Q. What are common pitfalls in crystallographic refinement of this compound?
- Disorder in the benzyloxy group : Use SHELXL’s PART instruction to model split positions and apply geometric restraints .
- Twinned crystals : Implement the Hooft parameter in SHELXL to refine twin laws and improve R-factor convergence .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s biological activity?
- Standardize assays : Discrepancies in IC values may arise from variations in cell lines (e.g., platelet-rich plasma vs. recombinant enzyme assays). Cross-validate using orthogonal methods (e.g., fluorescence polarization for enzyme inhibition) .
- Control for hydrazone tautomerism : E/Z isomerization in solution can alter bioactivity; use H NMR or HPLC to quantify isomeric ratios before testing .
Q. Why do NMR spectra vary between synthetic batches?
- Solvent impurities : Trace acetic acid in ethanol may protonate the hydrazone, shifting NH peaks. Pre-dry solvents over molecular sieves .
- Dynamic exchange : Use variable-temperature NMR to detect rotameric equilibria in the sulfanyl-acetohydrazide moiety .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
